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Compound of Interest

Compound Name: Furano-DT cep

Cat. No.: B1516740

Get Quote

Advanced Strategies for Wild-Type Suppression and
Targeted Cross-Linking
Executive Summary
Furano-DT cep is a specialized phosphoramidite used to incorporate a furan moiety into

oligonucleotide backbones (typically at the 5-position of uracil/thymine or via 2'-modification).

Unlike standard bases, Furano-DT is a "pro-reactive" nucleoside. It remains stable during

standard synthesis and storage but can be triggered (via oxidation or photo-activation) to form

a covalent Inter-strand Cross-link (ICL) with a complementary strand.

In PCR and qPCR workflows, Furano-DT is utilized to covalently lock wild-type DNA

sequences, preventing their amplification. This "Covalent Clamping" allows for the selective

amplification of rare mutant alleles (e.g., EGFR, KRAS) in liquid biopsy samples, significantly

enhancing assay sensitivity beyond standard PNA/LNA clamping methods.

Mechanism of Action
The efficacy of Furano-DT relies on its ability to transition from a passive base to an active

cross-linker.
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Hybridization: The Furano-DT modified probe hybridizes to the target DNA.

Activation: Upon exposure to an oxidant (e.g., NBS) or Singlet Oxygen (

), the furan ring is converted into a reactive enal/keto-enal intermediate.

Cross-linking: This intermediate rapidly reacts with the exocyclic amine of a complementary

base (preferentially Cytosine or Adenine) on the opposite strand, forming a stable covalent

bridge.

PCR Clamping: The covalent cross-link acts as an absolute roadblock for Taq polymerase,

inhibiting amplification of the bound (wild-type) strand. Mismatched strands (mutants) do not

cross-link efficiently and are amplified.

Figure 1: Furano-DT Clamping Mechanism
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Caption: Logical flow of Furano-DT mediated wild-type suppression. The furan moiety

covalently locks the WT strand, blocking polymerase extension, while the mutant strand

remains free for amplification.

Experimental Protocol: Furano-DT PCR Clamping
This protocol describes the synthesis of a Furano-DT clamp and its application in a qPCR

assay to detect a single nucleotide polymorphism (SNP).

Phase A: Oligonucleotide Design & Synthesis
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Objective: Synthesize a "Clamp Probe" containing Furano-DT.

Sequence Design:

Design a probe (15-20 nt) perfectly complementary to the Wild-Type (WT) sequence.

Placement: Insert the Furano-DT modification at a position opposite a Cytosine (C) or

Adenine (A) in the target strand.

Mismatch Position: Ensure the SNP of interest is located centrally within the probe binding

site (within 3-5 bases of the Furano-DT) to destabilize mutant binding.

Synthesis:

Use Furano-DT cep (0.1 M in Acetonitrile) on a standard DNA synthesizer.

Coupling Time: Increase coupling time to 3-6 minutes to ensure high efficiency.

Deprotection: Use UltraMild deprotection conditions (e.g., Potassium Carbonate in

Methanol) if possible to prevent premature furan degradation, though standard ammonia

deprotection is often tolerated if the furan is protected or stable. Consult specific CoA for

the batch.

Phase B: Cross-linking Reaction (Pre-PCR)
Objective: Covalently lock the WT DNA before amplification.

Component Volume (µL) Final Conc.

Genomic DNA (Sample) 5.0 10-50 ng

Furano-DT Clamp Probe 1.0 200-500 nM

10x Cross-link Buffer (pH 7.0) 2.0 1x

N-Bromosuccinimide (NBS)* 1.0 1 eq. (vs Probe)

Nuclease-free Water 11.0 -

Total 20.0
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Note: Alternatively, use a Photosensitizer (e.g., Rose Bengal, 5 µM) and irradiate with White

Light for 5-10 mins if using photo-activatable furan systems.

Steps:

Anneal: Heat mixture to 95°C for 2 min, then cool slowly to 40°C (0.1°C/sec) to allow probe

hybridization.

Activate: Add NBS (oxidant) or expose to light to trigger cross-linking. Incubate at 25°C for

10-15 mins.

Quench: (Optional) Add a scavenger (e.g., glutathione) to neutralize excess oxidant if it

interferes with PCR.

Phase C: qPCR Amplification
Objective: Amplify the unbound (Mutant) fraction.

Component Volume (µL)

Cross-linked Sample (from Phase B) 2.0

Forward Primer (Flanking) 0.5 (10 µM)

Reverse Primer (Flanking) 0.5 (10 µM)

TaqMan Probe (Mutant specific) or SybrGreen 10.0 (2x Master Mix)

Water 7.0

Total 20.0

Cycling Conditions:

95°C for 3 min (Polymerase Activation).

40 Cycles:

95°C for 10 sec (Denaturation).
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60°C for 30 sec (Annealing/Extension).

Note: The cross-linked WT strands will not denature fully nor amplify.

Data Analysis & Interpretation
Outcome Cq (Cycle Threshold) Interpretation

Wild-Type Only Sample Undetermined or >35
Successful Clamping. WT

amplification blocked.

Mutant Sample 22 - 28

Successful Amplification.

Mismatch prevented cross-

linking.

Mixed Sample (1% Mutant) 25 - 30

High Sensitivity. Mutant

detected despite WT

background.

Troubleshooting & Optimization
Issue: Low Cross-linking Efficiency (WT Breakthrough).

Cause: Inefficient oxidation or poor hybridization.

Solution: Titrate the oxidant (NBS) concentration. Ensure the pH is near 7.0 (acidic pH can

degrade furan). Verify the Furano-DT placement is directly opposite a target C or A.

Issue: PCR Inhibition.

Cause: Residual oxidant (NBS) inhibiting Taq Polymerase.

Solution: Perform a purification step (column clean-up) after cross-linking or use a

chemical scavenger (e.g., N-acetylcysteine) prior to adding Master Mix.

Issue: No Mutant Signal.

Cause: Probe is too promiscuous; it cross-linked the mutant too.
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Solution: Shorten the probe or center the mismatch to destabilize the Mutant-Probe hybrid

further.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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Phone: (601) 213-4426
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Contact our Ph.D. Support Team for a compatibility check
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